Cas no 40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide)

N'-Hydroxy-3-methylbenzenecarboximidamide is a specialized organic compound with the molecular formula C₈H₁₀N₂O. It features a hydroxamic acid derivative structure, incorporating both a hydroxyimino (-NOH) and a methyl-substituted aromatic ring. This compound is of interest in synthetic chemistry and pharmaceutical research due to its potential as an intermediate in the preparation of bioactive molecules, such as enzyme inhibitors or metal chelators. Its structural properties enable selective reactivity in nucleophilic or coordination reactions. The methyl group at the meta position may influence steric and electronic effects, enhancing its utility in fine chemical synthesis. Proper handling and storage under inert conditions are recommended to maintain stability.
N'-Hydroxy-3-methylbenzenecarboximidamide structure
40067-82-1 structure
商品名:N'-Hydroxy-3-methylbenzenecarboximidamide
CAS番号:40067-82-1
MF:C8H10N2O
メガワット:150.1778
MDL:MFCD00833266
CID:89413
PubChem ID:329827353

N'-Hydroxy-3-methylbenzenecarboximidamide 化学的及び物理的性質

名前と識別子

    • 3-Methylbenzamidoxime
    • 3-methyl Benzamideoxime
    • N-Hydroxy-3-methyl-benzamidine
    • N'-HYDROXY-3-METHYLBENZENECARBOXIMIDAMIDE
    • (E)-3-Hydroxy-2-(quinolin-2-yl)acrylaldehyde
    • 3-methyl-N-hydroxybenzamidine
    • m-methylbenzamidoxime
    • m-tolylamidoxime
    • N'-hydroxy-3-methylbenzimidamide
    • SCHEMBL103984
    • m-Methyl Benzamide Oxime
    • PS-3175
    • CS-0206290
    • n-hydroxy-3-methylbenzimidamide
    • STR11188
    • N'-Hydroxy-3-methylbenzenecarboximidamide #
    • (Z)-N'-hydroxy-3-methylbenzene-1-carboximidamide
    • EN300-259913
    • N'~1~-HYDROXY-3-METHYL-1-BENZENECARBOXIMIDAMIDE
    • A824883
    • AKOS000132920
    • CHEMBL4746646
    • IDI1_018853
    • 3-Methylbenzamide oxime
    • 3-Methylbenzamidoxine
    • 40067-82-1
    • F2158-1170
    • (Z)-N'-hydroxy-3-methylbenzimidamide
    • N-Hydroxy-3-methylbenzenecarboximidamide
    • N-Hydroxy-3-methylbenzamidine
    • HMS1452E12
    • N'-hydroxy-3-methylbenzene-1-carboximidamide
    • N'-hydroxy-3-methyl-benzamidine
    • BBL006558
    • STL137820
    • N'-Hydroxy-3-methylbenzenecarboximidamide
    • MDL: MFCD00833266
    • インチ: InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
    • InChIKey: HNBVBCHTDSDLSW-YFHOEESVSA-N
    • ほほえんだ: CC1=CC(=CC=C1)C(=N)NO

計算された属性

  • せいみつぶんしりょう: 150.079313g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 150.079313g/mol
  • 単一同位体質量: 150.079313g/mol
  • 水素結合トポロジー分子極性表面積: 58.6Ų
  • 重原子数: 11
  • 複雑さ: 156
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.14
  • ゆうかいてん: 82-87 °C (lit.)
  • ふってん: 329.5 ºC at 760 mmHg
  • フラッシュポイント: 329.5 ºC at 760 mmHg
  • 屈折率: 1.564
  • PSA: 58.61000
  • LogP: 1.78980
  • ようかいせい: 未確定

N'-Hydroxy-3-methylbenzenecarboximidamide セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38

N'-Hydroxy-3-methylbenzenecarboximidamide 税関データ

  • 税関コード:2925290090
  • 税関データ:

    中国税関コード:

    2925290090

    概要:

    2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N'-Hydroxy-3-methylbenzenecarboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276960-5g
N'-Hydroxy-3-methylbenzenecarboximidamide
40067-82-1 98%
5g
¥1583.00 2024-05-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66118-500mg
3-methyl Benzamideoxime
40067-82-1 98%
500mg
¥423.00 2023-09-08
Enamine
EN300-259913-10.0g
N'-hydroxy-3-methylbenzene-1-carboximidamide
40067-82-1 95%
10.0g
$293.0 2023-07-07
Ambeed
A360347-5g
N-Hydroxy-3-methylbenzimidamide
40067-82-1 98%
5g
$136.0 2025-02-21
Enamine
EN300-1291581-10g
N'-hydroxy-3-methylbenzene-1-carboximidamide
40067-82-1 95%
10g
$293.0 2023-09-14
Enamine
EN300-1291581-2.5g
N'-hydroxy-3-methylbenzene-1-carboximidamide
40067-82-1 95%
2.5g
$80.0 2024-06-18
eNovation Chemicals LLC
D765068-5g
N'-Hydroxy-3-methylbenzimidamide
40067-82-1 96%
5g
$195 2024-06-07
Chemenu
CM344362-1g
N'-Hydroxy-3-methylbenzenecarboximidamide
40067-82-1 95%+
1g
$58 2022-06-11
Alichem
A019144198-25g
N'-Hydroxy-3-methylbenzimidamide
40067-82-1 95%
25g
$582.06 2023-09-02
Chemenu
CM344362-5g
N'-Hydroxy-3-methylbenzenecarboximidamide
40067-82-1 95%+
5g
$240 2022-06-11

N'-Hydroxy-3-methylbenzenecarboximidamide 関連文献

N'-Hydroxy-3-methylbenzenecarboximidamideに関する追加情報

N'-Hydroxy-3-methylbenzenecarboximidamide (CAS No. 40067-82-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

N'-Hydroxy-3-methylbenzenecarboximidamide, identified by its Chemical Abstracts Service (CAS) number 40067-82-1, is a compound of significant interest in the realms of chemical synthesis and pharmaceutical innovation. This heterocyclic imidamide derivative has garnered attention due to its versatile structural framework, which opens up a myriad of possibilities for applications in drug development, material science, and biochemical research. The compound's unique chemical properties, including its hydroxyl and imidamide functional groups, make it a valuable candidate for further exploration in synthetic chemistry and medicinal chemistry.

The structural composition of N'-Hydroxy-3-methylbenzenecarboximidamide is characterized by a benzene ring substituted with a methyl group at the 3-position and an imidamide moiety attached to a hydroxyl group. This configuration imparts distinct reactivity and binding capabilities, making it a promising scaffold for the design of novel bioactive molecules. The benzene ring, a common structural motif in many pharmacologically active compounds, contributes to the compound's solubility and bioavailability, while the hydroxyl and imidamide groups provide sites for further functionalization and interaction with biological targets.

In recent years, there has been growing interest in the development of imidazole derivatives as pharmacological agents due to their broad spectrum of biological activities. The presence of an imidamide group in N'-Hydroxy-3-methylbenzenecarboximidamide aligns it with this trend, suggesting potential applications in the treatment of various diseases. For instance, imidazole-based compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group further enhances the compound's potential by allowing for hydrogen bonding interactions, which are crucial for receptor binding and drug efficacy.

One of the most compelling aspects of N'-Hydroxy-3-methylbenzenecarboximidamide is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis pathways that involve condensation reactions between appropriate precursors. These synthetic routes are well-documented in the literature and can be optimized for high yield and purity. The ability to produce this compound efficiently is essential for both academic research and industrial applications, as it allows for large-scale production needed for preclinical studies and commercialization.

The pharmaceutical industry has been particularly keen on exploring novel heterocyclic compounds due to their diverse biological activities. N'-Hydroxy-3-methylbenzenecarboximidamide fits into this category as it combines structural features that are known to enhance drug-like properties such as lipophilicity, solubility, and metabolic stability. Furthermore, its molecular framework can be modified to create derivatives with enhanced potency or selectivity against specific biological targets. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

In the context of modern drug discovery, computational methods play a pivotal role in predicting the biological activity of novel compounds. Advanced computational tools such as molecular docking simulations have been employed to assess how N'-Hydroxy-3-methylbenzenecarboximidamide interacts with biological targets like enzymes and receptors. These simulations have provided valuable insights into the compound's binding affinity and mode of action, guiding researchers in designing more effective derivatives. Such computational approaches are integral to accelerating the drug discovery process by reducing the need for extensive experimental screening.

The material science applications of N'-Hydroxy-3-methylbenzenecarboximidamide are also noteworthy. Its unique chemical structure makes it suitable for use as an intermediate in the synthesis of advanced materials with specialized properties. For example, imidazole derivatives have been used to develop polymers with enhanced thermal stability or conductivity. The hydroxyl group in this compound can participate in cross-linking reactions, leading to the formation of robust networks that find applications in coatings, adhesives, and composite materials.

Environmental considerations are increasingly important in chemical research, and efforts have been made to develop sustainable synthetic routes for compounds like N'-Hydroxy-3-methylbenzenecarboximidamide. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during synthesis. For instance, catalytic methods have been explored to replace traditional stoichiometric approaches with more efficient processes that require fewer resources. Such innovations not only improve economic feasibility but also contribute to environmental preservation.

The future prospects of N'-Hydroxy-3-methylbenzenecarboximidamide are bright, with ongoing research aimed at uncovering new applications and expanding its utility across multiple domains. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical applications that benefit society. As our understanding of chemical interactions deepens through advanced research techniques such as high-resolution spectroscopy and mass spectrometry, we can expect even more refined insights into the potential of this compound.

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